molecular formula C15H13N3O4 B12725881 Benzoic acid, 2-(((4-hydroxyphenyl)amino)oxoacetyl)hydrazide CAS No. 93628-91-2

Benzoic acid, 2-(((4-hydroxyphenyl)amino)oxoacetyl)hydrazide

Cat. No.: B12725881
CAS No.: 93628-91-2
M. Wt: 299.28 g/mol
InChI Key: HLFGKQQLXCFVEB-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(((4-hydroxyphenyl)amino)oxoacetyl)hydrazide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzoic acid moiety linked to a hydrazide group through an oxoacetyl bridge, which is further connected to a 4-hydroxyphenyl group. The unique structure of this compound imparts it with significant biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction is generally carried out in an organic solvent such as ethanol or methanol under reflux conditions to ensure complete reaction . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(((4-hydroxyphenyl)amino)oxoacetyl)hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Nitro, halo, and other substituted derivatives.

Scientific Research Applications

Benzoic acid, 2-(((4-hydroxyphenyl)amino)oxoacetyl)hydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of benzoic acid, 2-(((4-hydroxyphenyl)amino)oxoacetyl)hydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-(((4-hydroxyphenyl)amino)oxoacetyl)hydrazide is unique due to its specific combination of functional groups, which imparts it with distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

93628-91-2

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

2-[2-(hydrazinecarbonyl)phenyl]-N-(4-hydroxyphenyl)-2-oxoacetamide

InChI

InChI=1S/C15H13N3O4/c16-18-14(21)12-4-2-1-3-11(12)13(20)15(22)17-9-5-7-10(19)8-6-9/h1-8,19H,16H2,(H,17,22)(H,18,21)

InChI Key

HLFGKQQLXCFVEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(=O)NC2=CC=C(C=C2)O)C(=O)NN

Origin of Product

United States

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